

Etravirine-d6 supplier and purchasing information

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Compound of Interest		
Compound Name:	Etravirine-d6	
Cat. No.:	B8089661	Get Quote

Etravirine-d6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an indepth overview of **Etravirine-d6**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. This document outlines suppliers, purchasing information, and detailed experimental protocols for its application in research settings.

Etravirine-d6 serves as a critical internal standard for the accurate quantification of Etravirine in biological samples using mass spectrometry-based techniques. Its use is paramount in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Supplier and Purchasing Information

A variety of chemical suppliers offer **Etravirine-d6** for research purposes. The following table summarizes key information from several suppliers to aid in procurement decisions. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

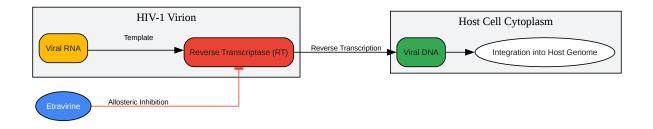


Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
Veeprho	1142096-06- 7	C20H9D6BrN6	441.35	High Quality	Request a Quote
Cayman Chemical	1142096-06- 7	C20H9D6BrN6 O	441.3	≥99% deuterated forms (d1-d6)	1 mg, 5 mg, 10 mg
Santa Cruz Biotechnolog y	269055-15-4 (non- deuterated)	C20H9D6BrN6	441.35	Not specified	Inquire
Simson Pharma Limited	1142096-06- 7	C20H9D6BrN6 O	441.35	High Quality	Inquire
GlpBio	1142096-06- 7	Not specified	Not specified	>99.00%	1 mg

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Etravirine does not get incorporated into the growing viral DNA chain. Instead, it binds to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site.[2] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3] The flexibility of the Etravirine molecule allows it to bind effectively even to RT enzymes with mutations that confer resistance to first-generation NNRTIs.[1]





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Caption: Mechanism of Etravirine's inhibition of HIV-1 reverse transcriptase.

Experimental Protocols

Quantification of Etravirine in Plasma using LC-MS/MS with Etravirine-d6 as Internal Standard

This protocol is a synthesized methodology based on published research for the quantitative analysis of Etravirine in plasma samples.[4]

- 1. Materials and Reagents:
- Etravirine analytical standard
- Etravirine-d6 (internal standard)
- · Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- · Formic acid, LC-MS grade
- · Ammonium acetate, LC-MS grade
- Ultrapure water
- Blank plasma (human or animal, depending on the study)



- 2. Preparation of Stock and Working Solutions:
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Etravirine and Etravirine-d6 in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the Etravirine stock solution with a 50:50 mixture
 of methanol and water to prepare a series of working standard solutions for the calibration
 curve.
- Internal Standard (IS) Working Solution: Dilute the **Etravirine-d6** stock solution with methanol to a final concentration of 100 ng/mL.
- 3. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample (calibrator, quality control, or unknown), add 20 μL of the IS working solution (Etravirine-d6).
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 4. LC-MS/MS Conditions:
- · Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
 - Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.

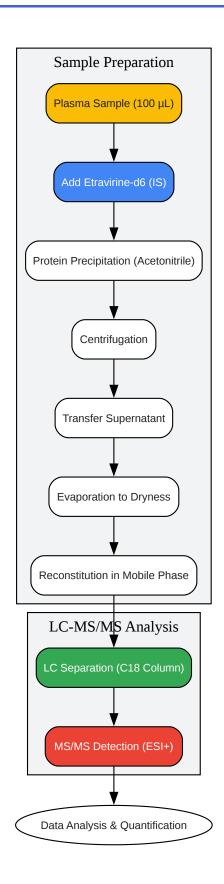


- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for reequilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Etravirine: Q1 (precursor ion) m/z 436.1 → Q3 (product ion) m/z 224.1 (example, may need optimization).
 - Etravirine-d6: Q1 (precursor ion) m/z 442.1 → Q3 (product ion) m/z 228.1 (example, may need optimization).
 - Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Etravirine to Etravirine-d6
 against the concentration of the calibrators.
- Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: Experimental workflow for the quantification of Etravirine in plasma.

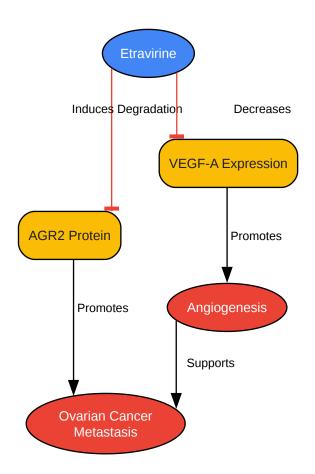


Signaling Pathways Beyond HIV

Recent research has explored the effects of Etravirine on cellular pathways outside of its antiretroviral activity. One study investigated its potential in ovarian cancer, suggesting a novel mechanism of action.

Etravirine's Effect on Ovarian Cancer Cell Metastasis

A study has shown that Etravirine can inhibit the metastasis of ovarian cancer cells. This effect is reportedly mediated through the degradation of Anterior Gradient Protein 2 Homolog (AGR2). The study also observed a reduction in angiogenesis, with a corresponding decrease in the expression of Vascular Endothelial Growth Factor A (VEGF-A).



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Caption: Proposed signaling pathway of Etravirine in ovarian cancer cells.

This technical guide provides a foundational understanding of **Etravirine-d6** for research applications. For specific experimental designs and troubleshooting, consulting the primary



literature is highly recommended.

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